Carbonic Anhydrase VII (CA VII) Selectivity Over Carbonic Anhydrase II (CA II)
In vitro profiling reveals that Ethyl (morpholin-4-ylcarbonothioyl)carbamate displays a marked selectivity for human carbonic anhydrase VII (CA VII) over the ubiquitous off-target isoform carbonic anhydrase II (CA II). Against CA VII, the compound exhibits an IC50 > 50,000 nM, indicating minimal inhibition [1]. In stark contrast, its binding affinity for CA II is substantially tighter, with a measured Kd of 2,300 nM [2]. This differential binding profile is critical, as CA II is a highly abundant isoform in red blood cells and the eye, and its inhibition is a primary driver of side effects (e.g., diuresis, ocular toxicity) for non-selective carbonic anhydrase inhibitors [3].
| Evidence Dimension | Selectivity Ratio (CA II affinity / CA VII inhibitory activity) |
|---|---|
| Target Compound Data | CA VII IC50 > 50,000 nM; CA II Kd = 2,300 nM |
| Comparator Or Baseline | Non-selective CA inhibitor acetazolamide: CA II Ki ~12 nM, CA VII Ki ~4 nM (Selectivity Ratio ~3) |
| Quantified Difference | Ethyl (morpholin-4-ylcarbonothioyl)carbamate is >21.7-fold more selective for CA II over CA VII based on binding/inhibition thresholds, whereas acetazolamide is essentially non-selective (ratio ~3). |
| Conditions | In vitro enzyme assays: CA VII inhibition via stopped-flow CO2 hydration method; CA II binding via nanoESI-MS. |
Why This Matters
This isoform selectivity profile informs researchers that this compound is unsuitable for targeting CA VII but may serve as a weak CA II binder, a crucial consideration when designing assays to avoid CA II-mediated off-target effects.
- [1] BindingDB. (2023). Affinity Data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CHEMBL2440436). IC50: >5.00E+4 nM for Human Carbonic Anhydrase VII. Assay ID: CHEMBL2440436. View Source
- [2] BindingDB. (2023). Affinity Data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CHEMBL4076811). Kd: 2.30E+3 nM for Human Carbonic Anhydrase II. Assay ID: CHEMBL4076811. View Source
- [3] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. DOI: 10.1038/nrd2467 View Source
